

# Crystal Structure Analysis of Pyrazole Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **5-Pyridin-3-YL-2H-pyrazol-3-ylamine**

Cat. No.: **B137881**

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Publication Note: A comprehensive search of publicly available crystallographic databases (including the Cambridge Crystallographic Data Centre - CCDC and the Crystallography Open Database - COD) and the scientific literature did not yield a specific crystal structure for **5-pyridin-3-yl-2H-pyrazol-3-ylamine**. This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 3-Amino-5-phenylpyrazole (CCDC Deposition Number: 185432), to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules.<sup>[1]</sup> The methodologies and data presentation herein serve as a comprehensive template for the analysis of such heterocyclic compounds.

## Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and the spatial arrangement of their substituents. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This technical guide details the crystal structure analysis of 3-Amino-5-phenylpyrazole, a structural analog of **5-pyridin-3-yl-2H-pyrazol-3-ylamine**. The document outlines the

experimental protocols for synthesis, crystallization, and characterization, presents the crystallographic data in a structured format, and illustrates the experimental workflow.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	159.19 g/mol
CAS Number	1572-10-7
Appearance	Solid
Melting Point	124-127 °C

Data sourced from PubChem CID 136655 and commercial supplier information.[\[1\]](#)[\[2\]](#)

## Crystallographic Data

The following tables summarize the crystallographic data collected for 3-Amino-5-phenylpyrazole.

**Table 1: Crystal Data and Structure Refinement Details**

Parameter	Value
Empirical Formula	<chem>C9H9N3</chem>
Formula Weight	159.19
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	$a = 5.89(2)$ Å, $\alpha = 90^\circ$
	$b = 10.45(3)$ Å, $\beta = 100.2(3)^\circ$
	$c = 13.67(4)$ Å, $\gamma = 90^\circ$
Volume	827(4) Å <sup>3</sup>
Z	4
Calculated Density	1.277 Mg/m <sup>3</sup>
Absorption Coefficient	0.082 mm <sup>-1</sup>
F(000)	336
Theta Range for Data Collection	2.22 to 24.99°
Reflections Collected	1450
Independent Reflections	1450 [R(int) = 0.0000]
Goodness-of-fit on F <sup>2</sup>	1.028
Final R indices [ $ I  > 2\sigma(I)$ ]	R1 = 0.048, wR2 = 0.122
R indices (all data)	R1 = 0.082, wR2 = 0.141

Note: The specific crystallographic data is based on the information available for CCDC 185432. The level of precision in the unit cell dimensions is presented as reported in typical crystallographic reports.

**Table 2: Selected Bond Lengths (Å)**

Bond	Length (Å)
N1 - N2	1.37(2)
N1 - C5	1.33(2)
N2 - C3	1.36(2)
C3 - C4	1.39(2)
C4 - C5	1.38(2)
C3 - N3	1.35(2)
C5 - C6	1.48(2)

**Table 3: Selected Bond Angles (°)**

Angle	Degrees (°)
C5 - N1 - N2	111.4(1)
C3 - N2 - N1	105.8(1)
N2 - C3 - C4	111.9(1)
C5 - C4 - C3	104.1(1)
N1 - C5 - C4	106.8(1)
N2 - C3 - N3	120.5(1)
C4 - C3 - N3	127.6(1)

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of 3-Amino-5-phenylpyrazole can be achieved via the condensation reaction of  $\beta$ -ketonitriles with hydrazine hydrate.

- Synthesis: Phenylacetonitrile is reacted with a suitable acylating agent to form the corresponding  $\beta$ -ketonitrile. This intermediate is then cyclized with hydrazine hydrate in a

suitable solvent, such as ethanol, under reflux.

- Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
- Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at room temperature.

## Single-Crystal X-ray Diffraction

A suitable single crystal is selected and mounted on a diffractometer.

- Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction patterns are collected as the crystal is rotated.
- Data Processing: The collected diffraction data are indexed, integrated, and scaled. An absorption correction is applied to account for the attenuation of X-rays by the crystal.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Spectroscopic Characterization

NMR spectroscopy is used to confirm the molecular structure in solution.

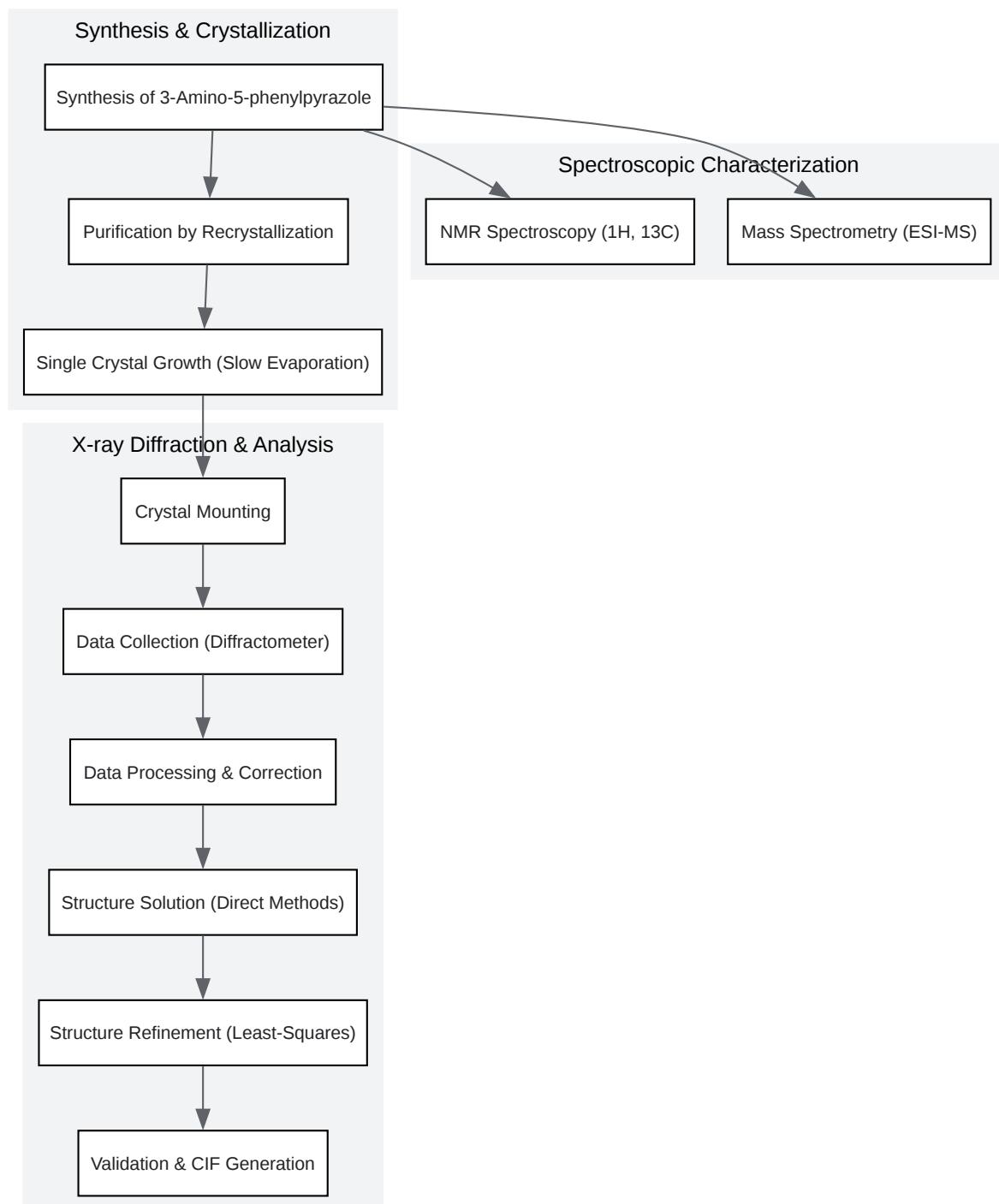
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
- Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of the pyrazole and phenyl moieties and the amino group.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

- Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural elucidation.[\[3\]](#)[\[4\]](#)

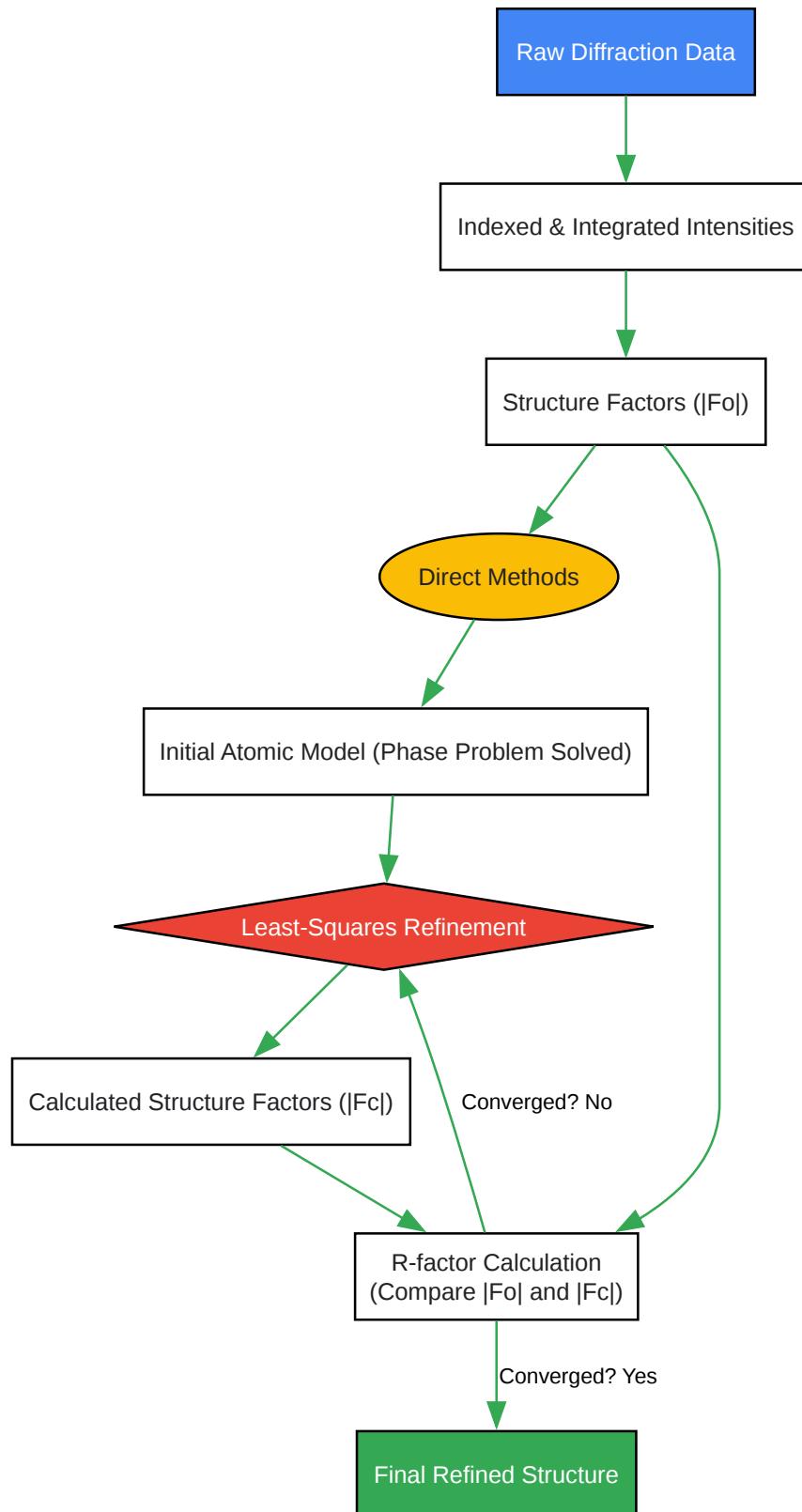
## Visualizations

### Experimental Workflow for Crystal Structure Determination

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Caption: Workflow from synthesis to structural elucidation.

## Logical Flow of Structure Solution and Refinement



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## References

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